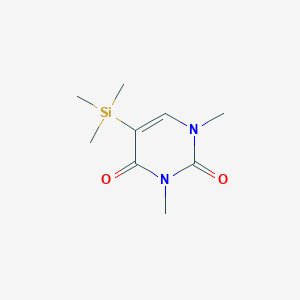![molecular formula C4H2N6O2 B14526064 6-Nitrotetrazolo[1,5-b]pyridazine CAS No. 62782-58-5](/img/structure/B14526064.png)
6-Nitrotetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Nitrotetrazolo[1,5-b]pyridazine typically involves a two-step process starting from commercially available reagents. . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures while maintaining safety and environmental considerations.
Chemical Reactions Analysis
6-Nitrotetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common reagents used in these reactions include hydrazine monohydrate, sodium nitrite, and aqueous ammonia. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified energetic properties .
Scientific Research Applications
6-Nitrotetrazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other nitrogen-rich heterocycles and energetic materials.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Mechanism of Action
The mechanism by which 6-Nitrotetrazolo[1,5-b]pyridazine exerts its effects involves the rapid release of energy through the breaking of covalent bonds (C-N, N-N, or N-O) upon initiation. This leads to detonation and the generation of high-pressure shock waves. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the stability of its nitrogen-rich heterocyclic structure .
Comparison with Similar Compounds
6-Nitrotetrazolo[1,5-b]pyridazine can be compared with other similar nitrogen-rich heterocycles, such as:
3,6-Diazidopyridazine: Known for its azido to tetrazolo tautomerism, which is similar to the behavior observed in this compound.
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine: Another compound with high detonation performance and thermal stability.
The uniqueness of this compound lies in its combination of high nitrogen content, thermal stability, and energetic performance, making it a versatile and valuable compound in various applications.
Properties
CAS No. |
62782-58-5 |
|---|---|
Molecular Formula |
C4H2N6O2 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
6-nitrotetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C4H2N6O2/c11-10(12)4-2-1-3-5-7-8-9(3)6-4/h1-2H |
InChI Key |
PSOUNPHPGRBZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)

![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)




![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)

![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
![2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14526033.png)


![1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine;hydrochloride](/img/structure/B14526051.png)
